3-MPPI 3-MPPI Very potent ligand for α1 sites (Ki for displacement of prazosin = 0.2 nM). Displays different binding properties for each α1 subtype (pKi values are 8.74, 9.44 and 9.57 for α1B, α1D and α1A adrenoceptors respectively). Also binds to 5-HT1A sites (Ki = 50 nM).
Brand Name: Vulcanchem
CAS No.: 133399-65-2
VCID: VC0004191
InChI: InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30)
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O
Molecular Formula: C23H25N5O3
Molecular Weight: 419.5 g/mol

3-MPPI

CAS No.: 133399-65-2

Cat. No.: VC0004191

Molecular Formula: C23H25N5O3

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

3-MPPI - 133399-65-2

CAS No. 133399-65-2
Molecular Formula C23H25N5O3
Molecular Weight 419.5 g/mol
IUPAC Name 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Standard InChI InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30)
Standard InChI Key AQASGOHUMGAWJJ-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O

Chemical compounds are substances formed when two or more different elements are chemically bonded together. Each compound has a unique chemical formula and properties. If "3-MPPI" were a known compound, it would likely have a specific chemical formula and structure.

Researching Chemical Compounds

To research a chemical compound, one would typically start by identifying its chemical formula, structure, and any known synonyms. This information can be found in databases like PubChem or through scientific literature.

Example: Researching Known Compounds

For example, if we were researching 3-MCPD (3-monochloropropane-1,2-diol), we would note that it is an organic compound with the formula HOCH₂CH(OH)CH₂Cl. It is known for being a contaminant in food, particularly when fats are heated with hydrochloric acid .

Data Tables for Known Compounds

Here is an example of how data might be presented for a known compound like 3-MCPD:

PropertyDescription
Chemical FormulaHOCH₂CH(OH)CH₂Cl
Molecular WeightNot specified in search results
Synonyms3-monochloropropane-1,2-diol, 3-chloropropane-1,2-diol
Production MethodsChlorination of glycerol or hydrolysis of epichlorohydrin

Detailed Research Findings

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator